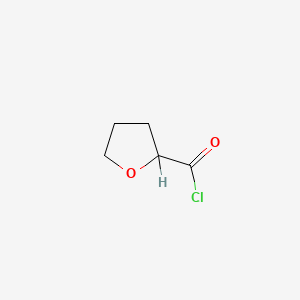

Oxolane-2-carbonyl chloride

描述

Oxolane-2-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of tetrahydrofuran, a cyclic ether, and is characterized by the presence of a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Oxolane-2-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of tetrahydrofuran with phosgene (COCl2) under controlled conditions. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C4H8O+COCl2→C5H7ClO2+HCl

Industrial Production Methods

In industrial settings, tetrahydrofuran-2-carbonyl chloride is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically stored under inert gas conditions to prevent decomposition.

化学反应分析

Types of Reactions

Oxolane-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofuran-2-carboxylic acid and hydrochloric acid.

Reduction: It can be reduced to tetrahydrofuran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4).

Hydrolysis Conditions: Water or aqueous solutions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Tetrahydrofuran-2-carboxylic acid: Formed by hydrolysis.

Tetrahydrofuran-2-methanol: Formed by reduction.

科学研究应用

Chemical Properties and Structure

Oxolane-2-carbonyl chloride has the molecular formula and features a carbonyl group adjacent to an oxolane ring. Its structure allows for unique reactivity patterns that are beneficial in synthetic chemistry. The compound is typically a colorless to pale yellow liquid that is sensitive to moisture, hydrolyzing in the presence of water to form ethylene glycol and formaldehyde.

Applications in Organic Synthesis

This compound serves primarily as an intermediate in organic synthesis. Its applications include:

- Pharmaceuticals : The compound is utilized in the synthesis of various drug candidates due to its reactive carbonyl group, which allows for further modifications that can enhance biological activity. For example, derivatives of oxolane have shown potential antimicrobial and antifungal properties.

- Agrochemicals : It is also used in the development of agrochemicals, where its reactivity can be harnessed to create effective pesticides and herbicides.

- Material Science : In polymer chemistry, this compound can be employed as a building block for creating novel materials with specific properties.

Pharmaceutical Development

Recent studies have highlighted the role of oxolane derivatives in drug discovery campaigns. For instance, the introduction of oxetane motifs (structurally related to oxolane) has been shown to improve pharmacokinetic properties such as solubility and metabolic stability in drug candidates .

A notable example includes the development of fenebrutinib, where an oxetane was incorporated to enhance potency without adversely affecting other physicochemical properties . This demonstrates how compounds like this compound can contribute significantly to the optimization of therapeutic agents.

Agrochemical Innovations

In agrochemical research, oxolane derivatives have been explored for their potential as active ingredients in pest control formulations. The ability to modify the carbonyl group allows chemists to tailor these compounds for specific targets within pest populations, enhancing efficacy while minimizing environmental impact.

作用机制

The mechanism of action of tetrahydrofuran-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The compound can also undergo hydrolysis and reduction reactions, further expanding its range of applications.

相似化合物的比较

Oxolane-2-carbonyl chloride can be compared with other similar compounds, such as:

Tetrahydrofuran-2-carboxylic acid: Similar structure but lacks the carbonyl chloride group.

Tetrahydropyran-2-carbonyl chloride: Similar reactivity but with a six-membered ring instead of a five-membered ring.

2,2-Dimethyl-1,3-dioxolane-4-carbonyl chloride: Contains a dioxolane ring and exhibits different reactivity patterns.

The uniqueness of tetrahydrofuran-2-carbonyl chloride lies in its combination of a tetrahydrofuran ring with a carbonyl chloride group, making it a versatile intermediate in organic synthesis.

生物活性

Oxolane-2-carbonyl chloride, also known as 2-Oxolanecarbonyl chloride, is a chemical compound with the molecular formula CHClO. It is a derivative of oxolane (tetrahydrofuran) and is primarily used in organic synthesis, particularly in the preparation of various bioactive compounds. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in drug development.

This compound possesses unique structural features that contribute to its reactivity and biological activity. The presence of the carbonyl group enhances its electrophilic character, making it a suitable candidate for nucleophilic attack by various biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxolane derivatives. For instance, research involving various synthesized oxolane ammonium salts demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most notable results were seen with derivatives containing longer alkyl chains, which exhibited enhanced activity against strains such as Escherichia coli and Pseudomonas aeruginosa .

| Compound | Structure | Antimicrobial Activity |

|---|---|---|

| This compound | CHClO | Inhibitory effects on E. coli and P. aeruginosa |

| Muscarine-type derivatives | Varied | Significant against Staphylococcus aureus and Candida spp. |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound showed moderate cytotoxic effects against breast (MCF-7) and prostate (PC-3) cancer cell lines, with IC values indicating potential for further development as an anticancer agent .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 86 |

| PC-3 | 75 |

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that its reactivity may lead to the modification of cellular components, potentially disrupting essential biochemical pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized oxolane derivatives against a panel of bacterial strains. Results indicated that modifications to the oxolane ring structure significantly influenced the antimicrobial potency, with certain derivatives outperforming standard antibiotics .

- Cytotoxicity Profile : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity, sparing normal cells while effectively inhibiting cancer cell growth .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing oxolane-2-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves the reaction of oxolane-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂) under anhydrous conditions. Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (40–60°C) enhance reaction rates but may increase side reactions.

- Solvent : Use inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates.

- Catalysts : Catalytic dimethylformamide (DMF) can accelerate acyl chloride formation.

- Monitoring : Track progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for carbonyl chloride peak (~1800 cm⁻¹).

Ensure reagent purity and document manufacturer details (e.g., SOCl₂ from Merck, product #XXXXXX) to ensure reproducibility .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : This compound is moisture-sensitive and releases toxic gases (HCl, CO) upon hydrolysis. Key precautions include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C, away from water or alcohols.

- Spill Management : Neutralize with dry soda ash or calcium carbonate; avoid water-based cleanup .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies ring protons (δ 1.5–4.5 ppm) and carbonyl carbons (δ ~170 ppm).

- FTIR : Confirm C=O (1800–1820 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 136.5).

Cross-reference data with computational simulations (e.g., Gaussian) to resolve ambiguities .

Q. How should researchers design a literature review strategy for this compound?

- Methodological Answer :

- Databases : Prioritize PubMed, SciFinder, and Reaxys using keywords like “this compound” and “tetrahydrofuran-2-carbonyl chloride.”

- Filters : Exclude non-peer-reviewed sources (e.g., patents, preprints) unless critical for historical context.

- Taxonomy : Classify studies by reactivity, applications (e.g., peptide coupling), and hazards.

Use the EPA’s literature categorization framework to prioritize peer-reviewed, English-language studies .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, trace moisture, or catalytic impurities. To address this:

- Control Experiments : Replicate studies under strictly anhydrous conditions.

- Analytical Triangulation : Combine HPLC, NMR, and kinetic studies to identify side products.

- Statistical Analysis : Apply ANOVA to compare datasets and isolate variables causing divergence .

Q. What reaction mechanisms explain the stereoselectivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : The tetrahydrofuran ring imposes steric hindrance, favoring nucleophilic attack from the less hindered face. Computational modeling (DFT or MD simulations) can map transition states and predict regioselectivity. Experimental validation via X-ray crystallography of intermediates is recommended .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

Q. What advanced computational methods are suitable for predicting this compound’s reactivity in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms.

- Machine Learning (ML) : Train models on existing acyl chloride reactivity datasets to forecast outcomes.

Validate predictions with microreactor-scale experiments to minimize reagent waste .

Q. How can researchers mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with TMS or Boc groups.

- Sequential Addition : Introduce nucleophiles in a staggered manner to control reaction order.

- In Situ Quenching : Use scavengers (e.g., molecular sieves) to trap released HCl.

Document all steps with precise stoichiometry and reaction times to enable reproducibility .

Q. What are the ethical and methodological considerations when designing toxicity studies for this compound?

- Methodological Answer :

- In Vitro Models : Use human cell lines (e.g., HepG2) to assess acute toxicity (IC₅₀).

- Ecotoxicology : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays).

- Data Transparency : Publish negative results to avoid publication bias.

Ensure compliance with institutional review boards (IRBs) and the CC-BY-SA 3.0 license for open-access data sharing .

属性

IUPAC Name |

oxolane-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCFNCQPOANJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293268 | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52449-98-6 | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52449-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran-2-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydrofuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。